molecular formula C23H19ClN2O3 B12904041 N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide CAS No. 590396-53-5

N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide

Cat. No.: B12904041
CAS No.: 590396-53-5
M. Wt: 406.9 g/mol
InChI Key: HKQAHEDWVAKTRL-UHFFFAOYSA-N
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Description

N-[3-(6-Chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide is a benzamide derivative featuring a benzoxazole core substituted with a chlorine atom at the 6-position and a methyl group at the 5-position of the phenyl ring. The 4-ethoxybenzamide moiety is linked via an amide bond to the aromatic system.

Properties

CAS No.

590396-53-5

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide

InChI

InChI=1S/C23H19ClN2O3/c1-3-28-19-7-4-15(5-8-19)22(27)25-18-11-14(2)10-16(12-18)23-26-20-9-6-17(24)13-21(20)29-23/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

HKQAHEDWVAKTRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C3=NC4=C(O3)C=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids. One common method involves the reaction of 2-aminophenol with 6-chloro-2-formylbenzoic acid under acidic conditions to form the benzoxazole ring . The resulting intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as BF3·Et2O and solvents like 1,4-dioxane are commonly used to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Activity Relationships (SAR) : Chlorine and methyl groups at specific positions enhance steric and electronic complementarity to biological targets, as seen in etobenzanid and carbazole analogs. The ethoxy group may reduce cytotoxicity compared to bulkier alkoxy chains .
  • Gaps in Evidence : Direct data on the target compound’s synthesis, crystallography (e.g., SHELX-refined structures), or bioassays are unavailable. Inferences rely on structurally related compounds, necessitating further experimental validation.

Biological Activity

N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide (CAS Number: 590396-53-5) is a synthetic compound that belongs to the class of benzoxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19ClN2O3
  • Molecular Weight : 406.862 g/mol
  • IUPAC Name : this compound

The compound features a benzoxazole core, which is significant in many pharmacological applications due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. The mechanism of action typically involves the disruption of bacterial cell wall synthesis and interference with essential enzymes, leading to cell death. For instance:

  • Quorum Sensing Inhibition : A study demonstrated that certain benzoxazole derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. This inhibition can reduce virulence factors like biofilm formation and elastase production, suggesting potential use in combination therapies with conventional antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways related to cell proliferation and survival. This mechanism was observed in colorectal carcinoma models, highlighting its potential as an anticancer agent.

3. Anti-inflammatory Properties

Benzoxazole derivatives are also being investigated for their anti-inflammatory effects. These compounds may inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzoxazole derivatives were tested against various bacterial strains. The results indicated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human colorectal cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis markers in treated cells compared to controls, suggesting that this compound could be developed into a therapeutic agent for colorectal cancer .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBenzoxazole core with ethoxy and methyl groupsAntimicrobial, anticancer
N-[3-(6-chloro-1,3-benzoxazol-2-yl)-phenyl]-2-fluorobenzamideFluorine substitution enhances lipophilicityAntimicrobial
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]Methyl substitution affects bioactivityPotential anticancer

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